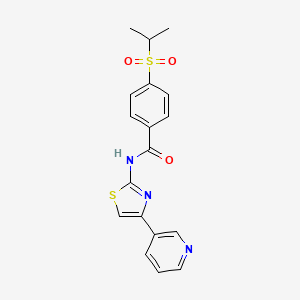

4-(isopropylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Descripción

4-(Isopropylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an isopropylsulfonyl group at the para-position and linked to a thiazole ring bearing a pyridin-3-yl moiety. Its molecular formula is C₂₁H₂₀N₄O₃S₂, with a molecular weight of 456.54 g/mol. The compound’s structural complexity arises from the integration of a sulfonyl group, a thiazole heterocycle, and a pyridine ring, which may confer unique physicochemical and biological properties.

Propiedades

IUPAC Name |

4-propan-2-ylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)15-7-5-13(6-8-15)17(22)21-18-20-16(11-25-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTBLIWFVJRRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Isopropylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Molecular Characteristics

The compound's molecular formula is with a molecular weight of approximately 469.6 g/mol. The presence of the isopropylsulfonyl group and thiazole moiety contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Thiazole Ring : This moiety is known to modulate enzyme activities, particularly in pathways related to inflammation and cell signaling.

- Sulfonyl Group : Enhances solubility and stability, facilitating better interaction with biological targets.

Biological Activity Overview

The compound has shown promising results in various studies:

- Antiviral Activity : Research indicates that derivatives similar to this compound exhibit antiviral properties against viruses such as HIV and HCV. For instance, compounds with thiazole rings have demonstrated significant inhibition of viral replication (IC50 values ranging from 0.19 μM to 0.35 μM) .

- Anticancer Properties : In vitro studies have shown that the compound can inhibit the proliferation of cancer cells. For example, it has been tested against various cancer cell lines, demonstrating IC50 values that suggest effective cytotoxicity .

- Anti-inflammatory Effects : The compound's structure allows it to inhibit COX-2 enzyme activity, a target for anti-inflammatory drugs. Some derivatives have shown IC50 values lower than those of established drugs like celecoxib .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison focuses on structurally related benzamide derivatives, emphasizing substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations

Analogs 4d–4e feature chlorinated benzamide cores and amine-based side chains (e.g., morpholinomethyl, methylpiperazinyl), which may improve solubility and target binding in biological systems .

Thiazole Modifications :

- The target’s pyridin-3-yl-thiazole linkage is conserved in analogs 4d–4i, but the latter compounds introduce alkylamine or morpholine groups on the thiazole’s 5-position. These modifications likely influence steric interactions and electronic profiles, affecting receptor affinity .

Physicochemical Properties :

- The sulfonyl group in the target compound and ’s derivative increases molecular weight and polarity compared to chloro- or amine-substituted analogs. This could enhance aqueous solubility but reduce membrane permeability .

- Melting points for analogs (e.g., 4d as a white solid, 4e as a yellow solid) suggest that substituents impact crystallinity and stability .

Inferred Bioactivity: Analogs 4d–4e demonstrated validated spectral data (1H NMR, HRMS) and were hypothesized to exhibit antimicrobial or kinase-inhibitory activity due to structural resemblance to known bioactive molecules .

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : The comparison highlights the critical role of benzamide substituents and thiazole modifications in modulating bioactivity. For instance, chloro groups may enhance electrophilic interactions, while sulfonyl groups could improve metabolic stability .

- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize assays for solubility, permeability, and target engagement.

- Synthetic Feasibility : Analogs in were synthesized via modular routes (e.g., Hantzsch thiazole synthesis), suggesting the target compound could be similarly accessible for exploratory research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.